![molecular formula C10H16S B13616750 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol CAS No. 61758-22-3](/img/no-structure.png)
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol is a bicyclic compound featuring a thiol group. This compound is derived from the bicyclic structure of myrtenol, a naturally occurring monoterpene. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol typically involves the reaction of myrtenol with thiol-containing reagents. One common method is the thiolation of myrtenol using thiourea and hydrogen peroxide under acidic conditions. This reaction proceeds through the formation of an intermediate sulfenic acid, which subsequently reacts with the thiol group to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers and other derivatives.
Aplicaciones Científicas De Investigación
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in polymer formulations
Mecanismo De Acción
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways, such as enzyme activity and signal transduction. The compound’s molecular targets include thiol-containing enzymes and proteins, where it can act as an inhibitor or activator depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
Myrtenol: A precursor to (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol, featuring a hydroxyl group instead of a thiol group.
Myrtenic Acid: A carboxylic acid derivative of myrtenol.
Myrtenyl Acetate: An ester derivative of myrtenol
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity compared to its hydroxyl and carboxyl counterparts. This reactivity makes it valuable in applications requiring thiol-specific interactions, such as redox biology and thiol-based drug design .
Propiedades
Número CAS |
61758-22-3 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanethiol |
InChI |
InChI=1S/C10H16S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
Clave InChI |
VEISAPSJRVBVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=C(C1C2)CS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





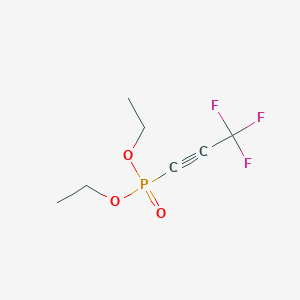
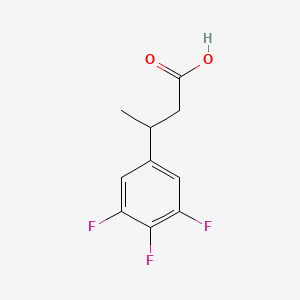
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

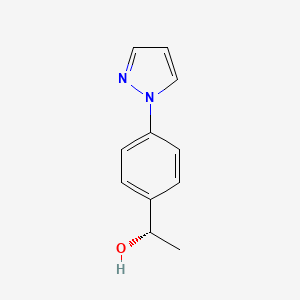
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
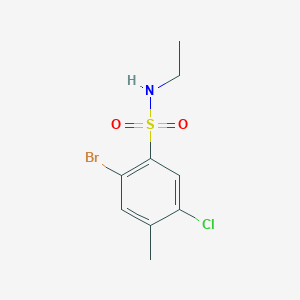

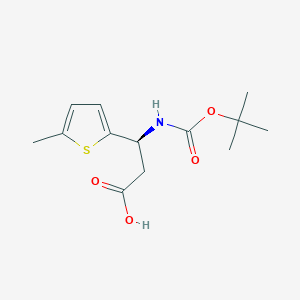
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
